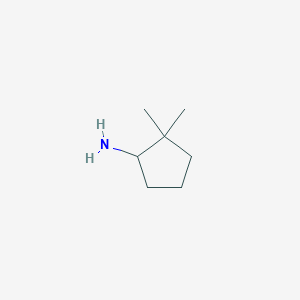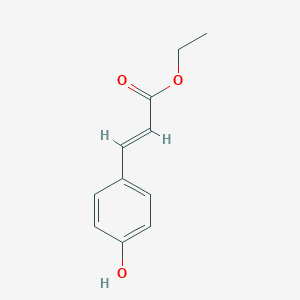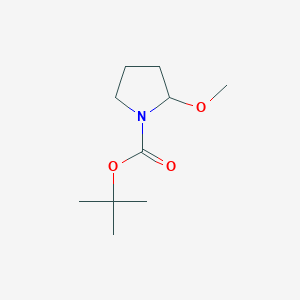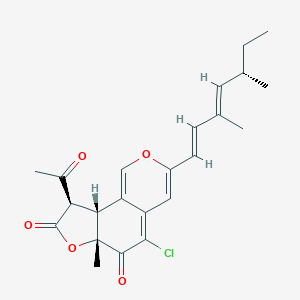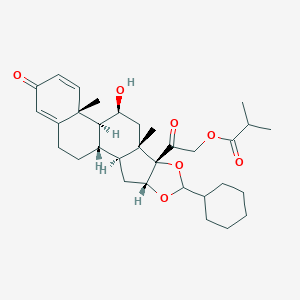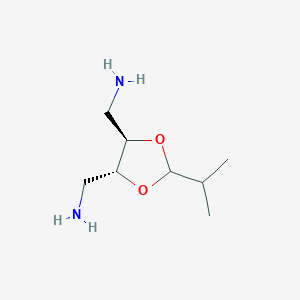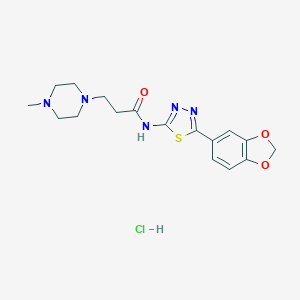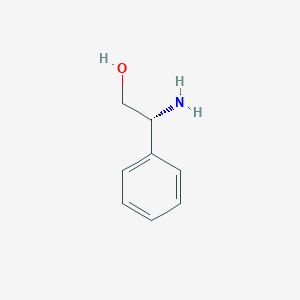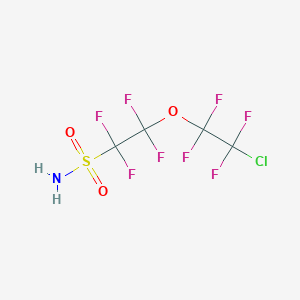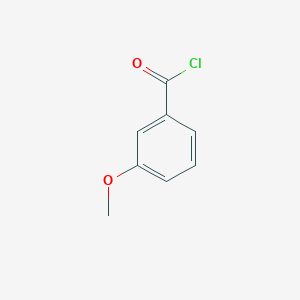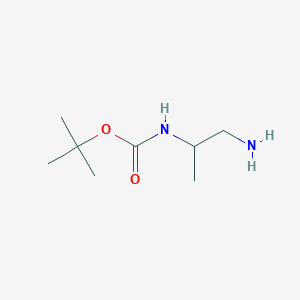
tert-Butyl (1-aminopropan-2-yl)carbamate
説明
Tert-Butyl (1-aminopropan-2-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is linked to an aminopropan-2-yl group. This structure is a key component in the development of pharmaceuticals and other organic molecules due to its versatility in chemical reactions and ability to introduce chirality into synthetic pathways10.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves enantioselective methods to ensure the production of a compound with the desired chirality. For instance, the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate utilizes an iodolactamization as a key step, highlighting the importance of controlling stereochemistry in the synthesis of complex carbamate intermediates . Another approach involves the practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate through aziridine opening and optical resolution, which provides access to both enantiomers of the compound . These methods underscore the significance of developing efficient and enantioselective synthetic routes for tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is crucial for their reactivity and application in organic synthesis. The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the compound in chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents in reactions with organometallics, demonstrating the impact of the tert-butyl group on the behavior of the carbamate in synthetic applications .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions, serving as versatile intermediates. The tert-butyl group can be used to protect the nitrogen in imines, facilitating the asymmetric synthesis of amines with high enantioselectivity . Additionally, cyclic carbamate formation via tert-butyldimethylsilyl carbamate has been employed in the stereoselective synthesis of statine and its analogs, showcasing the utility of tert-butyl carbamate derivatives in constructing complex molecular architectures . The dirhodium(II)-catalyzed C-H amination reaction of tert-butyldimethylsilyloxy carbamate derivatives further exemplifies the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts certain steric and electronic characteristics that affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's performance in various synthetic applications, such as the scale-up of the Kulinkovich–Szymoniak cyclopropanation process, which is used to prepare tert-butyl carbamate intermediates for pharmaceutical manufacturing9. The optimization of synthetic methods, as demonstrated in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is crucial for achieving high yields and purity of the desired compounds10.
科学的研究の応用
Metalation and Alkylation Studies
Tert-butyl carbamate derivatives, specifically in the context of aminomethyltrialkylsilanes, have been explored for their ability to undergo metalation between nitrogen and silicon, followed by reactions with electrophiles. This study demonstrates the efficient metalation process and subsequent electrophilic reactions, highlighting the compound's utility in the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Structural Analysis in Crystals
Tert-butyl carbamate derivatives have been analyzed in crystals for their hydrogen and halogen bonding interactions, particularly in diacetylenes. These studies provide insights into the molecular structures and interactions within crystals, contributing to a better understanding of the compound's physical chemistry (Baillargeon et al., 2017).
Synthetic Methodologies
Research has focused on developing synthetic methods for tert-butyl carbamate derivatives. For example, a rapid synthetic method for a specific tert-butyl carbamate compound, an intermediate in biologically active compounds, was established, demonstrating its practical applications in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).
Application in Natural Product Synthesis
The synthesis of tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of a natural product with cytotoxic activity, highlights the compound's role in the synthesis of biologically relevant products. This research illustrates its potential in developing therapeutic agents (Tang et al., 2014).
Enantioselective Synthesis
Tert-butyl carbamate derivatives have been utilized in the enantioselective synthesis of β-alanine derivatives. This application is crucial for producing optically active compounds, which are significant in medicinal chemistry (Arvanitis et al., 1998).
Protease Inhibitors Development
Enantioselective syntheses of specific tert-butyl carbamate derivatives have been developed for use as building blocks in novel protease inhibitors. This underscores the compound's importance in the design and synthesis of new drugs (Ghosh, Cárdenas, & Brindisi, 2017).
Glycosylation Studies
Tert-butyl carbamates have been utilized in glycosylation reactions, leading to the formation of anomeric 2-deoxy-2-amino sugar carbamates. This demonstrates their utility in the synthesis of unnatural glycopeptide building blocks, relevant in biochemical research (Henry & Lineswala, 2007).
Photocatalysis Research
The use of tert-butyl carbamate derivatives in photoredox-catalyzed aminations exemplifies their role in photocatalysis, contributing to the development of novel synthetic methodologies (Wang et al., 2022).
特性
IUPAC Name |
tert-butyl N-(1-aminopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZBJAAOLPTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462234 | |
| Record name | tert-Butyl (1-aminopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-aminopropan-2-yl)carbamate | |
CAS RN |
149632-73-5 | |
| Record name | tert-Butyl (1-aminopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1-aminopropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

